molecular formula C13H21NO5 B3227117 3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester CAS No. 1260637-34-0

3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

Cat. No.: B3227117
CAS No.: 1260637-34-0
M. Wt: 271.31 g/mol
InChI Key: RJOKDPCWAVIFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester (CAS: 959745-87-0) is a bicyclic compound featuring a 6-oxabicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amino group and an ethyl ester moiety. Its molecular formula is C₁₃H₂₁NO₅ (molecular weight: 271.31 g/mol), and it exhibits a stereochemical configuration denoted as (1S,2R,3R,5R) . The Boc group serves as a temporary protective group for amines, enabling selective deprotection under acidic conditions (e.g., HCl or trifluoroacetic acid), while the ethyl ester enhances lipophilicity, making the compound suitable as a synthetic intermediate in pharmaceutical chemistry .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-17-10(15)13(6-8-9(7-13)18-8)14-11(16)19-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOKDPCWAVIFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2C(C1)O2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester, also known by its IUPAC name, is a bicyclic compound with potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 635318-02-4
  • Purity : Typically ≥95%

The compound features a bicyclic structure that contributes to its unique biological properties. The tert-butoxycarbonyl (Boc) group is significant for its stability and bioavailability.

Pharmacological Properties

Research has indicated that compounds similar to 3-(tert-butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties against various pathogens. For example, studies have demonstrated that bicyclic compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections .
  • Antioxidant Activity : The ability of these compounds to scavenge free radicals has been documented in several studies, indicating their role in reducing oxidative stress .

Structure-Activity Relationship (SAR)

The structure of 3-(tert-butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane significantly influences its biological activity:

Structural FeatureEffect on Activity
Bicyclic FrameworkEnhances binding affinity to biological targets
Tert-butoxycarbonyl GroupIncreases stability and solubility
Carboxylic Acid MoietyContributes to interaction with enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related bicyclic compounds demonstrated that modifications in the side chains significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the Boc group was found to enhance antibacterial activity due to improved membrane permeability .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, such as HeLa and B16-F0 cells. These studies indicate that certain structural modifications can lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .
  • Enzyme Inhibition Studies : Research has shown that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

Key Observations :

  • Protective Groups : The Boc group (acid-labile) contrasts with the Cbz group (requires catalytic hydrogenation), influencing synthetic pathways .
  • Bridging Atoms : Replacement of the 6-oxa bridge with an aza bridge (e.g., 3-azabicyclo) introduces nitrogen, altering electronic properties and hydrogen-bonding capacity .

Stereochemical and Structural Variations

Compound Stereochemistry Impact on Reactivity/Applications References
3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester (1S,2R,3R,5R) Optimal spatial arrangement for enzyme binding in IDH1 inhibitor synthesis
Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate (1S,5R) Altered stereochemistry may reduce affinity for biological targets
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester exo-configuration Enhanced solubility due to exposed amino group; used in hydrogenation reactions

Physicochemical Properties

Property 3-(tert-Butoxycarbonylamino)-6-oxabicyclo[...] ethyl ester all-cis-2-Cbz-6-oxabicyclo[...] ethyl ester exo-3-Benzyl-3-azabicyclo[...] ethyl ester
Topological Polar Surface Area (TPSA) 75.7 Ų 75.7 Ų 38.3 Ų
LogP 1.2 (predicted) 2.5 (predicted) 2.8 (experimental)
Hydrogen Bond Acceptors 5 5 2

Implications : Higher TPSA and hydrogen-bonding capacity in oxabicyclo derivatives enhance solubility in polar solvents, whereas azabicyclo analogs (lower TPSA) may exhibit better membrane permeability .

Q & A

Q. What are the standard synthetic routes for preparing 3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester?

  • Methodological Answer : The compound is synthesized via a multi-step sequence:

Cyclopropanation : Formation of the bicyclo[3.1.0]hexane core through [2+1] cycloaddition or photochemical methods.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amino functionality, typically using Boc anhydride (Boc₂O) in the presence of a base like DMAP .

Esterification : Reaction with ethanol under acidic or catalytic conditions to form the ethyl ester .

  • Critical Step : Hydrogenation (e.g., using Pd/C under H₂) is often employed to reduce intermediates while preserving stereochemistry .
  • Yield Optimization : Purification via column chromatography or recrystallization ensures >90% purity .

Q. What are the key structural and stereochemical features of this compound?

  • Methodological Answer :
  • Core Structure : A bicyclo[3.1.0]hexane system fused with an oxirane (epoxide) ring, creating rigid, strained geometry .
  • Functional Groups :
  • Boc-protected amine at C3 for stability during synthesis .
  • Ethyl ester at C3 for solubility and downstream reactivity (e.g., hydrolysis to carboxylic acid) .
  • Stereochemistry : The endo/exo configuration of substituents on the bicyclic scaffold significantly impacts reactivity and biological activity. X-ray crystallography or NOESY NMR is used to confirm stereochemistry .

Advanced Research Questions

Q. How do stereochemical challenges during synthesis affect the compound’s utility in medicinal chemistry?

  • Methodological Answer :
  • Diastereomer Formation : Competing exo/endo pathways during cyclopropanation or Boc protection can lead to diastereomeric mixtures. For example, Pd/C-catalyzed hydrogenation in yielded a 96% pure product via selective reduction .
  • Resolution Strategies : Chiral HPLC or enzymatic resolution isolates desired stereoisomers. highlights diastereomer-specific biological activity, necessitating strict stereochemical control .
  • Impact on Bioactivity : Exo configurations often enhance binding to target enzymes (e.g., proteases) due to reduced steric hindrance .

Q. What analytical techniques are critical for characterizing this compound and resolving data contradictions?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemical and stereochemical assignments. For instance, the tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₃H₂₁NO₅: theoretical 287.35 g/mol) .
  • Contradiction Analysis : Discrepancies in melting points or reactivity across studies (e.g., vs. 12) may arise from impurities or stereochemical variations. Repetition under controlled conditions (e.g., inert atmosphere) minimizes artifacts .

Q. How does this compound serve as a precursor in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : The oxabicyclo[3.1.0]hexane scaffold is modified to explore bioactivity:
  • Ester Hydrolysis : Conversion to carboxylic acid enhances polarity for target engagement .
  • Boc Deprotection : Free amine enables conjugation (e.g., peptide coupling) .
  • Analog Synthesis : lists analogs (e.g., fluorinated or benzyloxy derivatives) to study electronic effects. Fluorine substitution at C6 increases metabolic stability .
  • Biological Screening : In vitro assays (e.g., enzyme inhibition) correlate structural features with activity. For example, bulky substituents at C3 reduce affinity for cytochrome P450 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.